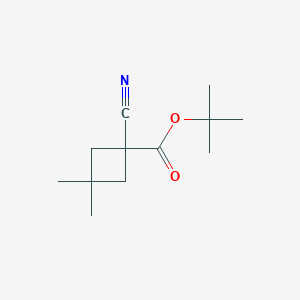

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is characterized by a cyclobutane core with a cyano group and a tert-butyl carboxylate group attached . The exact conformation of the molecule could be influenced by various factors, including the steric hindrance of the tert-butyl group .Physical And Chemical Properties Analysis

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate has a molecular weight of 209.28 . Unfortunately, other physical and chemical properties such as boiling point and solubility are not available from the current information .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Intermediate in Synthesis : It acts as an intermediate in the synthesis of various organic compounds. For example, tert-Butyl acetothioacetate is used in synthesizing 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, where tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate may serve a similar purpose (Fox & Ley, 2003).

Continuous Photo Flow Chemistry : This compound is used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives, important for preparing biologically active compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

Polymerization and Material Science

Anionic Polymerization : It plays a role in anionic polymerization processes, such as in the synthesis of polymers from methyl methacrylate using a carbanion pump system (Sheikh, Tharanikkarasu, Imae, & Kawakami, 2001).

Oligomerization : The compound is involved in the structural analysis of oligomers formed in polymerization processes, indicating its utility in understanding and developing new polymeric materials (Kawauchi, Nakamura, Kitayama, Padías, & Hall, 2005).

Catalysis and Organic Reactions

C-C/C-H Activation : It is used in the enantioselective synthesis of indanols via a rhodium-catalyzed C-C/C-H activation sequence, showcasing its role in catalytic processes (Seiser, Roth, & Cramer, 2009).

Acetylation Mechanism Study : The compound is also useful in studying the acetylation mechanisms of alcohols, contributing to a deeper understanding of chemical reaction pathways (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005).

C3-Alkoxycarbonylation : In addition, it has been used in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, an eco-friendly approach to synthesizing bioactive compounds (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

Lewis Acid-Assisted Polymerization : It is integral in the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, further showcasing its utility in advanced polymer synthesis (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

Propriétés

IUPAC Name |

tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDIVGWKDBETON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)

![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)

![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)